molecular formula C11H22N2O2 B8652499 Tert-butyl 2-(4-methylpiperazin-1-yl)acetate

Tert-butyl 2-(4-methylpiperazin-1-yl)acetate

Cat. No. B8652499
M. Wt: 214.30 g/mol
InChI Key: VQZVDCDWORDJOQ-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

tert-Butyl(4-methylpiperazin-1-yl)acetate (3.50 g, 16.3 mmol) was suspended in 4N hydrogen chloride/1,4-dioxane (35 mL) solution, trifluoroacetic acid (60 mL) was added to give a solution, and the solution was stirred at room temperature for 4 hr. The reaction mixture was concentrated under reduced pressure, 4N hydrogen chloride/ethyl acetate (30 mL) was added to the obtained oily residue to give a suspension, and the suspension was stirred at room temperature for 2 hr. The obtained precipitate was collected by filtration, washed with ethyl acetate and diisopropyl ether on filter paper, and dried to give the title compound (3.33 g, 88%) as a colorless powder. The compound was used for the next reaction without further purification operation.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:15])[CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O.[ClH:23].O1CCOCC1>>[ClH:23].[ClH:23].[CH3:14][N:11]1[CH2:10][CH2:9][N:8]([CH2:7][C:6]([OH:15])=[O:5])[CH2:13][CH2:12]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN1CCN(CC1)C)=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, 4N hydrogen chloride/ethyl acetate (30 mL)
ADDITION
Type
ADDITION
Details
was added to the obtained oily residue
CUSTOM
Type
CUSTOM
Details
to give a suspension
STIRRING
Type
STIRRING
Details
the suspension was stirred at room temperature for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The obtained precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate and diisopropyl ether
FILTRATION
Type
FILTRATION
Details
on filter paper
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.Cl.CN1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.